Urolinin
Description
Overview of the Urotensin-II Ligand and Receptor System
The urotensinergic system is composed of the Urotensin-II peptide and its specific G protein-coupled receptor, U-IIR, also known as the Urotensin Receptor (UT) or GPR14. This system is recognized for its potent vasoactive properties and its involvement in the physiological regulation of multiple mammalian organ systems. wikipedia.orgidrblab.netnih.govmedchemexpress.comlabsolu.ca
Urotensin-II (U-II) was initially isolated in the 1960s from the urophysis of the goby fish, Gillichthys mirabilis. wikipedia.orgnih.govguidetopharmacology.orgcenmed.comtocris.comrndsystems.com In humans, U-II is an 11-amino acid peptide, derived from a larger precursor protein, prepro-U-II, which can be 124 or 139 amino acids long. wikipedia.orgidrblab.nettocris.comuni.lu The gene encoding prepro-U-II, UTS2, is located on human chromosome 1p36. idrblab.netuni.lu A defining characteristic of U-II across various species is its highly conserved cyclic hexapeptide core sequence, CFWKYC, formed by a disulfide bond between two cysteine residues. wikipedia.orgtocris.comzhanggroup.orgpeptide.com
U-II is widely acknowledged as the most potent endogenous vasoconstrictor discovered to date, exhibiting approximately 10-fold greater potency than endothelin-1 (B181129) (ET-1). wikipedia.orgnih.govmedchemexpress.com In addition to U-II, a paralogous peptide known as Urotensin II-related peptide (URP) has been identified in mammalian species, including humans. guidetopharmacology.orgcenmed.comtocris.comchem960.com URP is an octapeptide (ACFWKYCV in rats) that shares the same conserved cyclic hexapeptide core sequence found in U-II. tocris.comtocris.comchem960.comlabsolu.ca
The Urotensin-II Receptor (U-IIR), also referred to as UT or GPR14 (G protein-coupled receptor 14), serves as the specific binding site for U-II and URP. wikipedia.orgidrblab.netnih.govmedchemexpress.comlabsolu.capeptide.comidrblab.netchembase.cn This receptor is classified as a Class A (Rhodopsin-like) G protein-coupled receptor (GPCR). nih.govguidetopharmacology.orgzhanggroup.org The human U-IIR comprises 389 amino acid residues and shares a 75% sequence identity with its rat counterpart, with notable differences primarily in the N- and C-termini and the third intracellular loop. labsolu.ca Structural features of the receptor include two potential N-glycosylation sites in the N-terminal domain and two cysteine residues in the first and second extracellular loops, which are hypothesized to be involved in disulfide bonding. nih.govlabsolu.ca Ligand binding studies have demonstrated high selectivity of the U-IIR for both U-II and URP. labsolu.ca The binding of U-II to its receptor is described as pseudo-irreversible, suggesting it may induce a structural rearrangement of the receptor. zhanggroup.org
The U-IIR is broadly expressed across various human tissues and organs, highlighting the diverse physiological roles of the urotensinergic system. wikipedia.orgnih.govmedchemexpress.comlabsolu.cacenmed.comrndsystems.comchembase.cn
Table 1: Urotensin-II Receptor (U-IIR) Tissue and Organ Expression Profile
| Organ System / Tissue | Specific Locations / Cell Types | References |
| Cardiovascular System | Cardiac myocytes, vascular smooth muscle cells (SMC), endothelial cells, heart (atrium, ventricle), thoracic artery, aorta, coronary artery, pulmonary arteries | wikipedia.orgnih.govrndsystems.comidrblab.net |
| Renal System | Kidneys, renal tubules, renal medulla, kidney cortex, renal epithelial cells | wikipedia.orgidrblab.netrndsystems.comuni.luchembase.cn |
| Central Nervous System (CNS) | Spinal cord (motoneurons), brain (brainstem, hypothalamus, medulla oblongata, pituitary, thalamus, superior occipital gyrus, substantia nigra) | wikipedia.orgidrblab.netnih.govlabsolu.cacenmed.comrndsystems.comuni.luidrblab.net |
| Skeletal Muscle | Skeletal muscle (receptor expression) | labsolu.carndsystems.comymilab.com |
| Other Tissues | Pancreas, adrenal gland, liver, lung, bladder, spleen, hypophysis, stomach, ovary, colonic mucosa, lymphocytes, macrophages | wikipedia.orgnih.govcenmed.comrndsystems.comuni.luidrblab.netchembase.cn |
Urotensin-II Receptor (U-IIR) Characterization
Rationale for Research into Urotensin-II Receptor Modulation
The widespread expression and potent biological activities of the U-II system underscore the significant rationale for ongoing research into its receptor modulation. This research aims to deepen the understanding of its pharmacological intricacies and explore its therapeutic potential.
Modulating the U-II system presents a promising avenue for therapeutic strategies, particularly in the context of cardiovascular diseases. medchemexpress.comtocris.comnih.govnih.govnih.govumich.edu Dysregulation of the U-II system has been implicated in the pathology of various conditions, including heart disease, metabolic syndrome, kidney failure, atherosclerosis, hypertension, pre-eclampsia, diabetes, pulmonary hypertension, inflammatory responses, and certain cancers. wikipedia.orgidrblab.netnih.govmedchemexpress.comrndsystems.comtocris.comzhanggroup.orgchembase.cnnih.govnih.govumich.educhem960.com
Receptor agonists and antagonists are invaluable pharmacological tools for dissecting the physiological roles of the U-II/U-IIR system. zhanggroup.orgpeptide.comumich.edu The development of novel U-II analogues is crucial for advancing knowledge regarding structure-activity relationships (SAR) and for identifying the pharmacophoric requirements essential for U-IIR activation. nih.govtocris.comnih.gov Furthermore, the discovery of nuclear U-IIR isoforms and the observation that U-II and URP may exert distinct biological effects highlight the complexity of this system, necessitating the development of specific modulators to fully elucidate its intricate signaling pathways. cenmed.comnih.govumich.edu
Early characterizations described U-II primarily as a spasmogenic agent. cenmed.comumich.edu The initial absence of potent and selective antagonists for the U-IIR posed a challenge to comprehensively delineating the system's physiological and pathological roles. cenmed.comumich.edu Over time, significant progress has been made in the development of both peptide and non-peptide U-II receptor ligands. Notable examples include antagonists such as urantide, SB-611812, palosuran, and BIM-23127, which have been instrumental in advancing the understanding and potential treatment of U-II-associated diseases. wikipedia.orgtocris.comzhanggroup.orgpeptide.comymilab.comnih.govchem960.comnih.gov However, it is noteworthy that some peptide antagonists have exhibited paradoxical agonist activity, underscoring the complex pharmacology of the U-IIR. wikipedia.orgymilab.com Ongoing structure-activity relationship (SAR) studies continue to refine the understanding of the critical role played by the conserved cyclic hexapeptide core (CFWKYC) and the Trp-Lys-Tyr motif in U-II bioactivity, with truncated analogues like U-II(4-11) demonstrating full biological activity. medchemexpress.comzhanggroup.orgpeptide.comnih.gov
Properties
Molecular Formula |
C45H55N11O11 |
|---|---|
Molecular Weight |
926.001 |
Appearance |
Solid powder |
Synonyms |
Urolinin; nWWK-Tyr(3-NO2)-Abu.; (2S,5S,8S,11S,14S,17R)-11,14-bis((1H-indol-3-yl)methyl)-17,19-diamino-8-(4-aminobutyl)-2-ethyl-5-(4-hydroxy-3-nitrobenzyl)-4,7,10,13,16,19-hexaoxo-3,6,9,12,15-pentaazanonadecanoic acid |
Origin of Product |
United States |
Discovery, Design, and Structural Features of Urolinin
Identification as the First High-Potency Linear Peptidic Urotensin-II Receptor Agonist
Urolinin has been identified as the first high-potency linear peptidic Urotensin-II (U-II) receptor agonist. nih.gov This compound distinguishes itself from previous U-II analogues by its linear structure, offering improved metabolic stability alongside its potent agonistic activity. nih.govmedkoo.com Specifically, this compound, a hexameric U-IIR agonist, exhibits a low nanomolar potency with an EC50 of 4.75 nM. medkoo.com Its metabolic stability is notably high, recorded at 1319 minutes, which is approximately 6.3-fold greater than that of wild-type U-II. medkoo.com
Rational Design and Synthesis Approaches
The development of this compound was a result of a comprehensive rational design strategy, underpinned by extensive structure-activity relationship (SAR) studies of Urotensin-II variants. nih.gov
The research specifically delved into the role of individual U-II amino acid positions and their side chain characteristics in U-IIR activation. nih.govresearchgate.netcreative-biolabs.com Key residues confirmed to be critical for receptor activation included Tryptophan 7 (Trp7), Lysine 8 (Lys8), and Tyrosine 9 (Tyr9). researchgate.net Substitutions at these positions generally required structurally similar residues to maintain activity. researchgate.net In contrast, Phenylalanine 6 (Phe6), another endocyclic amino acid, demonstrated a high degree of substitutability by various other amino acids without significant loss of activity in calcium mobilization assays. researchgate.net Furthermore, studies indicated that for position 9 of U-II(4-11), the presence of an aromatic moiety was the minimal chemical requirement for biological activity. nih.gov
Building upon the insights from the SAR studies, researchers synthesized 33 additional short and linear U-II variants. nih.gov These variants ranged in length from eight to three amino acids and incorporated both D- and other non-natural amino acids. nih.gov this compound emerged from this extensive design and synthesis effort as one of the first high-potency linear U-II analogues. nih.govresearchgate.net
Molecular Structure of this compound
This compound is characterized by its linear peptidic sequence: nWWK-Tyr(3-NO2)-Abu. nih.gov As a hexameric U-IIR agonist, its molecular weight is approximately 926 g/mol . medkoo.com The inclusion of Tyr(3-NO2) indicates a modified tyrosine residue with a nitro group at the 3-position.
Molecular Mechanism of Urolinin S Action at the Urotensin Ii Receptor
Agonist Activity and Potency
Urolinin functions as a potent agonist at the Urotensin-II Receptor, demonstrating robust activation of the receptor. guidetopharmacology.orgciteab.comnih.govidrblab.net
Research has established this compound as a high-potency linear U-II analogue, exhibiting activity in the low nanomolar range. guidetopharmacology.orgciteab.comidrblab.net Specifically, this compound, a hexameric U-IIR agonist, has been reported with an EC50 value of 4.75 nM. nih.gov This low nanomolar potency underscores its effectiveness in activating the U-IIR, positioning it as a significant tool for studying the urotensin system. guidetopharmacology.orgciteab.comnih.gov
Quantitative assessment of this compound's receptor activation has provided specific potency metrics. The pEC50 value, which is the negative logarithm of the EC50, offers a standardized measure of its potency. For this compound, a pEC50 of 8.3 has been reported, indicating its high potency in activating the U-IIR. For comparison, wild-type U-II has shown pEC50 values of approximately 8.50 ± 0.06 in certain assays. These values are typically derived from cell-based assays measuring intracellular calcium mobilization upon receptor stimulation. guidetopharmacology.orgwikipedia.org
Table 1: this compound's Quantitative Receptor Activation Metrics
| Compound | Receptor | Assay Type | EC50 (nM) | pEC50 | Reference |
| This compound | Human U-IIR | Calcium Mobilization | 4.75 | - | nih.gov |
| This compound | Human U-IIR | - | - | 8.3 | |
| Urotensin-II (wild-type) | Human U-IIR | Calcium Mobilization | - | 8.50 ± 0.06 |
Ligand-Receptor Binding and Activation Dynamics
The interaction between this compound and the Urotensin-II Receptor is governed by specific structural features and dynamic processes, which have been explored through detailed analyses, modeling, and docking studies.
Extensive SAR studies on U-II variants, including this compound, have provided a detailed understanding of the structural features critical for U-IIR activation. The native U-II peptide contains a conserved C-terminal disulfide-bridged cyclic core (Cys-Phe-Trp-Lys-Tyr-Cys), which is crucial for ligand binding and biological activity. wikipedia.org The Trp-Lys-Tyr motif within this cyclic portion is considered a key determinant of U-II bioactivity. While the exocyclic N-terminal residues of U-II are known to have minor importance for ligand action and exhibit high substitutional flexibility, their modifications generally have only minor effects on U-IIR affinity. wikipedia.org this compound, as a linear peptidic agonist, represents a departure from the cyclic structure of native U-II, yet it retains high potency, suggesting that specific linear conformations can effectively mimic the active binding conformation required for receptor activation. guidetopharmacology.orgciteab.comidrblab.net
Receptor modeling studies have been instrumental in understanding the architecture of the human Urotensin-II Receptor and its interaction with ligands. Homology models of the human U-IIR have been constructed, often using the crystal structure of bovine rhodopsin as a template, and subsequently refined through molecular dynamics simulations. These models provide a structural framework for visualizing the receptor's binding pocket and the potential interactions with U-II and its analogues like this compound. Such modeling efforts contribute to understanding the ligand's potency and guide the rational design of novel U-II receptor modulators.
Ligand docking studies complement receptor modeling by predicting the binding poses and interactions of this compound within the U-IIR binding site. These computational approaches help to delineate the molecular recognition events at the receptor. For instance, docking of U-II to the U-IIR has suggested specific ligand-receptor interactions, such as those involving Asp130 and Lys8. wikipedia.org Studies using photoaffinity labels have identified specific residues in the U-IIR, such as Met184 and Met185 in the fourth transmembrane domain, as key interaction sites for position 6 of U-II (normally occupied by phenylalanine). These insights from docking and experimental validation contribute to a detailed view of the structural features required for U-IIR activation and the specific molecular contacts that this compound likely makes to achieve its potent agonist activity. guidetopharmacology.orgciteab.comwikipedia.org
Research Methodologies Employed in Urolinin Studies
In Vitro Assay Systems for Receptor Activity Screening
In vitro assay systems are fundamental for evaluating the pharmacological activity of compounds like Urolinin, providing insights into their interaction with specific receptors. These assays are crucial for high-throughput screening (HTS) in drug discovery.
Cell-based high-throughput fluorescence calcium mobilization assays have been a cornerstone in the investigation of Urotensin-II receptor activation, including studies that led to the identification of this compound. guidetopharmacology.org These assays leverage the principle that activation of G protein-coupled receptors (GPCRs), such as the Urotensin-II receptor, often leads to an increase in intracellular calcium concentration via Gq/G11 coupling and phospholipase C activation. nih.gov
In these assays, cells expressing the target receptor (e.g., HEK293 cells for U-II receptor studies) are loaded with cell-permeable fluorescent calcium indicator dyes (e.g., Fluo-4 AM or Fluo-8 AM). guidetopharmacology.orgnih.govumich.edu Upon receptor activation by an agonist, the influx or release of intracellular calcium ions causes the dye to bind calcium, resulting in a measurable increase in fluorescence intensity. nih.govumich.edu High-throughput plate readers, including Fluorescence Plate Readers (FLIPR), are utilized to rapidly detect these changes across numerous samples, enabling the screening of large libraries of compounds. umich.edu The resulting fluorescence data is then analyzed to determine the potency (e.g., EC50 values) of agonists. For this compound, this method demonstrated a low nanomolar potency with an EC50 of 4.75 nM. wikipedia.org
Beyond calcium mobilization, various other in vitro assay systems are employed to comprehensively characterize receptor activity. These assays often provide complementary information on different aspects of receptor signaling or ligand binding.
Radioligand Binding Assays : These assays measure the direct binding affinity of a compound to its receptor. They involve incubating the receptor with a radiolabeled ligand and the test compound, then separating bound from free ligand to quantify the amount of bound radioligand. This approach can determine binding constants (e.g., Ki) and differentiate between agonists and antagonists.
Reporter Gene Assays : Cell-based reporter gene assays are used to assess the functional activation or inhibition of receptors by measuring the expression of a reporter gene (e.g., luciferase) under the control of a receptor-responsive promoter. These assays are particularly useful for nuclear receptors but can also be adapted for GPCRs by linking their signaling pathways to gene expression.
Other GPCR Signaling Assays : GPCR activation can also be monitored by measuring downstream signaling events such as changes in cyclic AMP (cAMP) or inositol (B14025) phosphate (B84403) (IP1) levels, often using homogeneous time-resolved fluorescence (HTRF) technologies. These assays provide insights into the specific G-protein coupling pathways activated by a ligand.
Analytical Techniques for Peptide Characterization
The precise characterization of synthetic peptides like this compound is paramount to ensure their identity, purity, and structural integrity. A combination of spectroscopic and chromatographic methods is routinely employed for this purpose.
Spectroscopic techniques are indispensable for the structural elucidation of chemical compounds, including peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed atomic-level information about the structure, conformation, and dynamics of peptides. Both 1D and 2D NMR experiments (e.g., TOCSY, NOESY) are used to assign proton and carbon resonances, determine connectivity, and deduce three-dimensional structures. For peptides like this compound, NMR studies are crucial for confirming the sequence and identifying any post-translational modifications or conformational preferences.
Mass Spectrometry (MS) : Mass spectrometry is a powerful analytical tool for determining the molecular weight, elemental composition, and amino acid sequence of peptides. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used for peptide characterization, enabling the detection of impurities and sequence variants. Fragmentation patterns obtained from tandem mass spectrometry (MS/MS) can confirm the amino acid sequence and identify modifications.
UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is used for quantitative analysis and to detect chromophores within the peptide structure. For peptides containing aromatic amino acids like Tryptophan (W) or Tyrosine (Y), UV-Vis can confirm their presence and concentration.
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy provides information about the functional groups present in a molecule and can be used to study the secondary structure of peptides by analyzing characteristic absorption bands (e.g., amide I and amide II bands).
Chromatographic methods are essential for the purification of synthetic peptides and for assessing their purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) : HPLC and its higher-resolution counterpart, UPLC, are standard techniques for peptide purification and purity assessment. Reversed-phase HPLC (RP-HPLC) is particularly common, separating peptides based on their hydrophobicity. Ion-exchange chromatography (IEX) is also used, separating peptides based on their charge. These methods are critical for isolating the desired peptide from impurities, truncated sequences, and other byproducts of synthesis.
Hyphenated Techniques : The combination of chromatographic separation with mass spectrometry (e.g., LC-MS, UPLC-MS) provides a powerful tool for simultaneous separation, detection, and identification of peptides and their impurities. This allows for comprehensive characterization and quality control of synthetic peptides.
Assessment of Metabolic Stability in vitro
Metabolic stability is a crucial pharmacokinetic parameter that assesses how susceptible a compound is to biotransformation by enzymes, primarily in the liver. For this compound, improved metabolic stability is a key characteristic, indicating a longer half-life in biological systems. wikipedia.org
In vitro metabolic stability assays typically involve incubating the compound with metabolically competent systems, such as liver microsomes or hepatocytes, derived from various species (e.g., human, rat, mouse). The disappearance of the parent compound over time is then monitored.
Key parameters derived from these studies include:
In vitro Half-Life (t1/2) : This represents the time required for 50% of the parent compound to be metabolized.
Intrinsic Clearance (CLint) : This describes the inherent ability of the metabolizing enzymes (e.g., in liver microsomes or hepatocytes) to eliminate the unbound drug, independent of physiological factors like hepatic blood flow.
Quantification of the parent compound and potential metabolites is typically performed using highly sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry. This compound has demonstrated significant metabolic stability, with a reported half-life of 1319 minutes, which is 6.3-fold higher than that of wild-type Urotensin-II. wikipedia.org This enhanced stability is a critical feature for its potential as a therapeutic agent, as it suggests a longer duration of action in vivo.
Detailed Research Findings: this compound Potency and Metabolic Stability
The research on this compound highlights its improved pharmacological profile compared to the endogenous Urotensin-II peptide. Key findings from in vitro studies are summarized below:
| Compound | Receptor Activity (EC50) | Metabolic Stability (Half-life, t1/2) | Fold Improvement vs. Wild-type U-II |
| This compound | 4.75 nM wikipedia.org | 1319 min wikipedia.org | 6.3-fold wikipedia.org |
| Wild-type U-II | N/A (implied less potent) | N/A (implied less stable) | 1-fold (baseline) |
Note: EC50 values represent the effective concentration of an agonist that produces 50% of the maximum possible response. A lower EC50 indicates higher potency.
The significant increase in metabolic stability observed for this compound (1319 minutes) compared to wild-type Urotensin-II (6.3-fold higher) is a critical finding, suggesting a more favorable pharmacokinetic profile for potential therapeutic applications. wikipedia.org
Potential Research Applications and Future Directions for Urolinin
Urolinin as a Pharmacological Tool for Urotensin-II Receptor Research
As the first identified high-potency linear agonist for the U-IIR, this compound provides a unique molecular probe to investigate the intricacies of this receptor system. nih.gov Its simplified, linear structure, compared to the native cyclic urotensin-II (U-II) peptide, offers advantages in synthesis and modification, facilitating the development of a range of research tools.
Probing U-IIR Functionality in Diverse Biological Systems
The urotensinergic system, comprising U-II, urotensin-II-related peptide (URP), and the U-IIR, is implicated in a wide array of biological functions, from cardiovascular regulation to neurotransmission. wikipedia.org this compound can be employed to selectively activate the U-IIR in various experimental models, including isolated tissues, cultured cells, and potentially in vivo models. This allows researchers to investigate the specific downstream signaling pathways and cellular responses mediated by U-IIR activation in different biological contexts. For instance, by applying this compound to vascular smooth muscle cells, researchers can study its impact on vasoconstriction and cell proliferation, key processes in cardiovascular health and disease.
Elucidating Specific Receptor-Mediated Physiological Processes
The physiological roles of the urotensinergic system are complex and not fully understood. This compound, as a selective agonist, can help to clarify the specific contributions of U-IIR activation to various physiological processes. By observing the effects of this compound administration in different experimental setups, researchers can gain insights into the receptor's role in regulating blood pressure, cardiac function, renal function, and neuronal activity. For example, studies could explore the effect of this compound on renal blood flow and glomerular filtration rate to better understand the role of U-IIR in kidney physiology.
Design and Synthesis of Novel Urotensin-II Receptor Modulators
The discovery of this compound has opened the door for the rational design and synthesis of a new generation of U-IIR modulators with potentially improved therapeutic profiles.
Structure-Guided Optimization of this compound-based Scaffolds
The development of this compound was itself a result of a systematic structure-activity relationship (SAR) study of U-II, which involved the creation of a complete substitution map with 209 U-II variants. nih.gov This foundational work provides a detailed blueprint of the structural features required for receptor activation. The linear scaffold of this compound (nWWK-Tyr(3-NO2)-Abu) serves as an excellent starting point for further optimization. nih.gov By systematically modifying the amino acid sequence and incorporating non-natural amino acids, medicinal chemists can aim to enhance properties such as potency, selectivity, and metabolic stability. For example, replacing specific residues with constrained analogues could lock the peptide into a more bioactive conformation, leading to increased affinity and efficacy.
| Compound | Structure | Potency (EC50) | Metabolic Stability (t1/2) |
| Urotensin-II (human) | Cyclic Peptide | ~1 nM | ~210 min |
| This compound | nWWK-Tyr(3-NO2)-Abu | 4.75 nM | 1319 min |
This table provides a comparison of the native urotensin-II peptide with the linear agonist this compound, highlighting this compound's significant increase in metabolic stability.
Development of this compound Derivatives for Targeted Receptor Subtype Specificity (if applicable)
Currently, only a single U-IIR subtype has been definitively characterized. However, should evidence for U-IIR subtypes emerge, the this compound scaffold would be an ideal template for developing subtype-selective ligands. The flexibility of its linear structure allows for the introduction of various chemical modifications that could differentially interact with the binding pockets of putative receptor subtypes. This would be a critical step in dissecting the specific functions of each subtype and developing targeted therapeutics with fewer off-target effects. As of now, research on this compound derivatives with receptor subtype specificity has not been extensively published.
Advanced In Vitro and Ex Vivo Mechanistic Studies
This compound is a valuable tool for conducting detailed mechanistic studies to unravel the molecular intricacies of U-IIR activation and signaling.
In in vitro settings, this compound can be used in a variety of assays to probe receptor function. For example, in cell lines expressing the U-IIR, this compound can be used to stimulate the receptor and measure downstream signaling events such as calcium mobilization, inositol (B14025) phosphate (B84403) turnover, and activation of specific protein kinases. nih.gov Such studies can provide a detailed understanding of the signaling cascade initiated by receptor activation. Furthermore, radiolabeled or fluorescently tagged versions of this compound could be developed for use in receptor binding assays to quantify receptor expression levels and to study ligand-receptor interactions in detail.
In ex vivo studies, this compound can be applied to isolated tissues and organs to investigate its physiological effects in a more integrated system. For instance, the effects of this compound on the contractility of isolated blood vessels or the electrical activity of isolated neurons can be measured. These experiments can provide crucial information about the functional consequences of U-IIR activation in specific tissues, bridging the gap between in vitro findings and in vivo physiology. The enhanced metabolic stability of this compound makes it particularly well-suited for such ex vivo preparations, where it can exert its effects over a longer duration without significant degradation. nih.gov
Investigation of this compound's Influence on Cellular Phenotypes Associated with U-IIR Activation
Due to the lack of information on both "this compound" and "U-IIR activation," it is not possible to detail research findings on how this compound might influence cellular phenotypes through this specific pathway. Scientific investigation into the effects of a compound on cellular behavior is contingent on identifying the compound and its molecular targets.
Integration with Omics Technologies for Systems-Level Understanding
"Omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—are powerful tools for gaining a comprehensive, systems-level understanding of a compound's biological effects. nih.govhumanspecificresearch.orgfrontiersin.org In a hypothetical research scenario for a compound like "this compound," these technologies could be employed as follows:
| Omics Technology | Potential Application for "this compound" Research |
| Genomics | To identify any genetic predispositions that might affect an individual's response to "this compound." |
| Transcriptomics | To analyze changes in gene expression in cells or tissues upon exposure to "this compound," providing insights into the cellular pathways it modulates. d-nb.info |
| Proteomics | To study the large-scale changes in protein expression and post-translational modifications, revealing the direct and indirect protein targets of "this compound." nih.gov |
| Metabolomics | To profile the metabolic changes induced by "this compound," offering a functional readout of its impact on cellular biochemistry. nih.gov |
The integration of these multi-omics datasets would be crucial for building a comprehensive picture of "this compound's" mechanism of action and its physiological consequences. frontiersin.org
Challenges and Opportunities in Peptidic Agonist Research
While the nature of "this compound" is unclear, the broader field of peptidic agonist research faces several challenges and opportunities that would be relevant to the study of any new therapeutic compound.
Challenges:
The development of peptidic agonists is often hampered by several factors. A significant challenge is overcoming their typically poor oral bioavailability and short half-life in the body, which can necessitate inconvenient administration methods like injections. researchgate.netscholasticahq.com Furthermore, ensuring the specificity of these agonists for their target receptors is crucial to minimize off-target effects. For G-protein coupled receptors (GPCRs), developing agonists that are biased towards specific signaling pathways could help in reducing adverse effects. mdpi.com
Opportunities:
Despite the challenges, peptidic agonists represent a promising area of therapeutic research. Advances in drug delivery technologies are creating new opportunities for non-invasive administration routes. researchgate.netscholasticahq.comnih.gov The potential for developing poly-agonists, which can simultaneously target multiple receptors, offers the prospect of more effective treatments for complex metabolic diseases. nih.gov Additionally, the growing understanding of receptor pharmacology and the use of computational drug design are accelerating the discovery and optimization of novel peptidic agonists. mdpi.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
